molecular formula C9H5ClN2S B138828 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-00-6

2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No. B138828
CAS RN: 157764-00-6
M. Wt: 208.67 g/mol
InChI Key: QCHFTVBMHNKVQH-UHFFFAOYSA-N
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Description

2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, it has been suggested that it exerts its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been shown to inhibit the growth of various microbial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microbial and fungal strains, and act as a fluorescent probe for the detection of metal ions.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One of the areas of interest is its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to elucidate its mechanism of action and to explore its potential applications in other scientific research fields, such as material science and environmental science.
In conclusion, 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its applications in other scientific research fields.

Synthesis Methods

The synthesis of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the commonly used methods is the reaction of 2-aminobenzothiazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.

Scientific Research Applications

2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

157764-00-6

Product Name

2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Molecular Formula

C9H5ClN2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-(4-chloro-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5ClN2S/c10-6-2-1-3-7-9(6)12-8(13-7)4-5-11/h1-3H,4H2

InChI Key

QCHFTVBMHNKVQH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)CC#N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)CC#N

synonyms

2-Benzothiazoleacetonitrile,4-chloro-(9CI)

Origin of Product

United States

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